[((S)-1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[[(2S)-1-methylpyrrolidin-2-yl]methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-10-4-2-3-7(10)5-9-6-8(11)12/h7,9H,2-6H2,1H3,(H,11,12)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGOZIHOUHJMID-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CNCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CNCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
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Synthesis of (S)-1-Methylpyrrolidine-2-carbaldehyde :
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Reductive Amination with Glycine Derivatives :
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Hydrolysis to Carboxylic Acid :
Asymmetric Hydrogenation of Enamine Intermediates
This route uses transition-metal catalysts to achieve enantioselectivity.
Procedure:
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Preparation of Enamine Precursor :
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Asymmetric Hydrogenation :
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Ester Hydrolysis :
Chiral Resolution via Diastereomeric Salt Formation
A classical resolution method for racemic mixtures.
Process:
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Synthesis of Racemic Amine :
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Diastereomer Formation :
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Coupling with Chloroacetic Acid :
Multi-Step Synthesis from Proline Derivatives
Proline serves as a chiral pool starting material.
Route:
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N-Methylation of (S)-Proline :
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Reduction to Pyrrolidine Methanol :
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Oxidation and Reductive Amination :
Comparison of Methods
| Method | Key Advantage | Limitation | Overall Yield |
|---|---|---|---|
| Reductive Amination | High stereocontrol | Requires chiral aldehyde | 50–60% |
| Asymmetric Hydrogenation | Excellent ee (>90%) | Costly catalysts | 65–70% |
| Chiral Resolution | Uses inexpensive reagents | Low efficiency (40–50% recovery) | 30–35% |
| Proline Derivatization | Leverages natural chirality | Multi-step (>5 steps) | 45–50% |
Critical Reaction Parameters
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Temperature Control : Hydrogenations and reductions require strict temperature control (–20°C to 25°C) to avoid racemization.
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Catalyst Loading : Asymmetric hydrogenation typically uses 1–2 mol% Rh or Ru catalysts.
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Solvent Choice : Methanol and THF are preferred for their compatibility with borohydrides and Grignard reagents.
Analytical Characterization
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HPLC : Chiral OD-H column (hexane/ethanol = 90:10) confirms enantiopurity (>98% ee).
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NMR : Key signals (DO): δ 3.4–3.6 (m, pyrrolidine CH), δ 1.8–2.1 (m, CH).
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions: [((S)-1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1.1. Sphingosine Kinase Inhibition
Research has identified [(S)-1-Methyl-pyrrolidin-2-ylmethyl]-amino-acetic acid as a potential inhibitor of sphingosine kinases (SphK1 and SphK2), which play significant roles in cancer, inflammation, and fibrosis. The compound's structural modifications have led to the development of selective inhibitors that can modulate sphingosine-1-phosphate (S1P) levels in various disease models, including ulcerative colitis and colon cancer .
Table 1: Selective Inhibitors Derived from Pyrrolidine Compounds
| Compound Name | Target Kinase | IC50 (µM) | Disease Model |
|---|---|---|---|
| SLP120701 | SphK2 | 1 | Histiocytic lymphoma |
| SLP7111228 | SphK1 | 48 | Histiocytic lymphoma |
1.2. Anti-inflammatory Properties
Studies have shown that derivatives of this compound exhibit anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) activity. This makes them promising candidates for developing new anti-inflammatory drugs .
2.1. NMDA Receptor Modulation
[(S)-1-Methyl-pyrrolidin-2-ylmethyl]-amino-acetic acid has been explored for its effects on N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory function. Certain enantiomers of related compounds have shown selective antagonistic effects at the glycine site of NMDA receptors, indicating potential therapeutic applications in neurodegenerative diseases .
Table 2: NMDA Receptor Activity of Pyrrolidine Derivatives
| Compound Name | Glycine Site Activity | Effect Type |
|---|---|---|
| (+)-HA-966 | Selective Antagonist | Sedative |
| (-)-HA-966 | Potent Agonist | Anxiolytic |
3.1. Enzyme Interaction Studies
The compound has been utilized in studies examining its interaction with D-amino acid oxidase (DAAO), which is involved in the metabolism of D-amino acids like D-serine. The modulation of DAAO activity can influence levels of neurotransmitters and has implications for treating schizophrenia and other psychiatric disorders .
4.1. Cancer Treatment Research
In a study focusing on colorectal cancer, [(S)-1-Methyl-pyrrolidin-2-ylmethyl]-amino-acetic acid derivatives were tested for their ability to inhibit tumor growth by targeting sphingosine kinase pathways, leading to decreased tumor proliferation and increased apoptosis in cancer cell lines .
4.2. Neuroprotection in Ischemic Injury
Research demonstrated that compounds derived from this pyrrolidine structure provided neuroprotective effects in models of ischemic injury by modulating NMDA receptor activity and reducing excitotoxicity, suggesting a potential role in stroke therapy .
Mechanism of Action
The mechanism of action of [((S)-1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting biochemical pathways. In medicinal applications, it may bind to neurotransmitter receptors in the brain, influencing signal transduction and neuronal communication.
Comparison with Similar Compounds
Structural and Functional Comparison
The compound is compared to three categories of analogs:
Simple Amino Acids (e.g., Glycine, Proline)
Pyrrolidine-Based Derivatives
Substituted Amino-Acetic Acid Derivatives
Key Differences and Research Findings
Versus Glycine: The pyrrolidine ring in [((S)-1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid introduces conformational rigidity, unlike glycine’s flexible backbone. This rigidity may enhance binding affinity to specific receptors (e.g., NMDA or glycine transporters) while reducing metabolic degradation . The methyl group at the pyrrolidine’s 1-position increases lipophilicity (logP ~0.5 vs. glycine’s -1.6), improving membrane permeability but reducing aqueous solubility .
Versus Proline: Proline’s carboxylic acid group directly attached to the pyrrolidine ring contrasts with the amino-acetic acid side chain in the target compound. This structural difference may alter interactions with enzymes like prolyl hydroxylases or transporters . The (S)-configuration in the target compound mirrors proline’s natural L-stereochemistry, suggesting compatibility with biological systems, but the additional methyl group could sterically hinder binding to proline-specific sites .
Cyclopropyl variants exhibit lower solubility but higher metabolic stability due to reduced oxidative susceptibility .
Biological Activity
[(S)-1-Methyl-pyrrolidin-2-ylmethyl]-amino-acetic acid, also known as Isopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid, is a synthetic compound that exhibits significant biological activity, particularly in neuropharmacology. This article explores its structural characteristics, biological interactions, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound features a chiral center due to the presence of the pyrrolidine ring, which contributes to its biological specificity. The isopropyl group enhances lipophilicity, potentially influencing its pharmacokinetic properties. The structure can be represented as follows:
This structural complexity allows for various modifications that can lead to derivatives with distinct biological activities.
Neuropharmacological Effects
Research indicates that [(S)-1-Methyl-pyrrolidin-2-ylmethyl]-amino-acetic acid has potential interactions with neurotransmitter systems, particularly in the central nervous system (CNS). Its structural similarity to neurotransmitters suggests it may act on various receptors involved in neuropharmacological processes.
Key Findings:
- Neuroactive Properties : Compounds structurally related to [(S)-1-Methyl-pyrrolidin-2-ylmethyl]-amino-acetic acid have shown neuroactive properties, indicating potential roles in modulating neurotransmission and influencing mood disorders.
- Receptor Interactions : Preliminary studies suggest interactions with G-protein coupled receptors (GPCRs), which are crucial in mediating neurological responses .
Pharmacokinetic Properties
The lipophilicity imparted by the isopropyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for CNS-targeted therapies. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is essential for evaluating its therapeutic potential.
Case Studies and Research Findings
Several studies have investigated the biological activity of [(S)-1-Methyl-pyrrolidin-2-ylmethyl]-amino-acetic acid and related compounds:
Potential Applications
Given its biological activity, [(S)-1-Methyl-pyrrolidin-2-ylmethyl]-amino-acetic acid may have applications in:
- Neuropharmacology : As a potential treatment for mood disorders and anxiety.
- Drug Development : As a lead compound for synthesizing derivatives with enhanced efficacy and safety profiles.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [((S)-1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The compound’s synthesis typically involves chiral resolution or asymmetric catalysis to preserve the (S)-configuration of the pyrrolidine ring. For example, reductive amination between (S)-1-methylpyrrolidine-2-carbaldehyde and glycine derivatives under controlled pH (e.g., pH 7–8) can yield the target compound. Catalysts like PtO₂ or chiral auxiliaries (e.g., BINAP ligands) may enhance enantiomeric excess (ee). Reaction temperature (≤25°C) and solvent polarity (e.g., methanol/water mixtures) are critical to minimize racemization .
- Data Note : X-ray crystallography (as in ) is essential to confirm stereochemistry post-synthesis, as NMR alone may not resolve chiral centers in bulky pyrrolidine systems .
Q. How can researchers distinguish this compound from structural isomers or analogs in analytical workflows?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to differentiate isomers by exact mass and fragmentation patterns. For example, analogs with substituents at different positions on the pyrrolidine ring (e.g., 3- vs. 2-ylmethyl isomers) exhibit distinct MS/MS profiles. Pair this with chiral HPLC (e.g., Chiralpak® AD-H column) to resolve enantiomers. Reference data from PubChem () on similar compounds can guide method development .
Q. What are the key spectral characteristics (NMR, IR) for verifying the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for the pyrrolidine ring protons (δ 1.5–2.8 ppm, multiplet), methyl group on nitrogen (δ 2.3–2.5 ppm, singlet), and glycine backbone (δ 3.4–3.6 ppm, AB system for CH₂).
- ¹³C NMR : The carbonyl carbon of the acetic acid moiety appears at δ ~175 ppm, while the quaternary pyrrolidine carbons resonate at δ 55–65 ppm.
- IR : Stretching vibrations for NH (3300–3500 cm⁻¹) and COOH (2500–2700 cm⁻¹ broad, 1700 cm⁻¹ sharp) are critical markers .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s biological activity or binding affinity in receptor studies?
- Methodological Answer : Molecular docking and MD simulations can predict stereospecific interactions. For example, the (S)-configuration may align the methyl group to occupy a hydrophobic pocket in target enzymes (e.g., dipeptidyl peptidases, as in ), enhancing binding. Comparative studies using (R)-enantiomers (synthesized via chiral switching) and in vitro assays (e.g., IC₅₀ measurements) are necessary to validate hypotheses .
Q. What strategies optimize the yield of this compound in large-scale synthesis while minimizing racemization?
- Methodological Answer :
- Process Chemistry : Use flow reactors to maintain precise temperature control (<20°C) and reduce residence time.
- Catalysis : Immobilized enzymes (e.g., lipases) or chiral ionic liquids can improve ee (>95%) without column chromatography.
- Workup : Acidic extraction (pH 3–4) isolates the zwitterionic form, reducing side-product formation .
Q. How can contradictory data in spectral or crystallographic analyses be resolved?
- Methodological Answer : Contradictions often arise from polymorphic forms or solvent inclusion in crystals. Re-crystallize the compound in alternative solvents (e.g., DMSO vs. ethanol) and re-analyze via single-crystal XRD ( ). For NMR discrepancies, use deuterated solvents with varying polarities (e.g., D₂O vs. CD₃OD) to assess conformational flexibility .
Q. What computational methods predict the compound’s reactivity in novel chemical transformations (e.g., peptide coupling)?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways. For instance, calculate activation energies for nucleophilic attacks on the glycine carboxyl group when coupled with Fmoc-protected amino acids. Validate predictions with experimental kinetic studies (e.g., monitoring via LC-MS) .
Data Interpretation and Experimental Design
Q. How should researchers design experiments to investigate the compound’s stability under physiological conditions (e.g., pH 7.4, 37°C)?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in phosphate-buffered saline (PBS) at 37°C. Monitor degradation via UPLC-MS at intervals (0, 24, 48 hrs). Identify degradation products (e.g., hydrolyzed pyrrolidine ring) and propose degradation mechanisms using HRMS/MS .
Q. What are the best practices for reconciling conflicting bioactivity data across different assay platforms?
- Methodological Answer : Standardize assay conditions (e.g., cell line, incubation time) and include positive controls (e.g., known DPP-IV inhibitors for enzyme assays). Use statistical tools like Bland-Altman plots to assess inter-assay variability. Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
